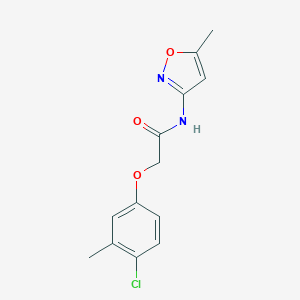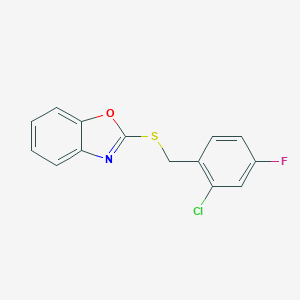![molecular formula C26H18N2O4 B284003 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline, also known as BBQ, is a compound that has gained attention in the scientific community due to its potential applications in research. BBQ belongs to the family of quinoxaline derivatives and has been studied for its ability to act as a fluorescent probe and as a potential drug candidate for various diseases.
作用機序
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline acts as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. In terms of its potential as a drug candidate, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and to be well-tolerated in animal studies. It has been shown to accumulate in tumor cells and to induce apoptosis, suggesting that it may have potential as an anticancer agent. This compound has also been shown to cross the blood-brain barrier and to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline is its high fluorescence intensity, which allows for sensitive detection of biomolecules in cells. Another advantage is its low toxicity, which makes it suitable for in vivo studies. One limitation of this compound is its relatively low water solubility, which can limit its use in aqueous environments.
将来の方向性
There are several future directions for research on 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to further study the mechanism of action of this compound, particularly in terms of its interactions with specific biomolecules. Additionally, research could focus on developing new applications for this compound, such as in the diagnosis and treatment of other diseases.
合成法
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline can be synthesized through a multi-step process involving the reaction of 2,3-dichloroquinoxaline with 2-(1,3-benzodioxol-5-yl)acetonitrile. The reaction is carried out in the presence of a base and a palladium catalyst to produce this compound in good yield.
科学的研究の応用
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline has been studied for its ability to act as a fluorescent probe for biological imaging. It has been used to visualize the distribution and dynamics of proteins and lipids in cells. This compound has also been studied for its potential applications as a drug candidate for various diseases, including cancer and Alzheimer's disease.
特性
分子式 |
C26H18N2O4 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2/b9-5+,10-6+ |
InChIキー |
XKMWKAGCTDZLLN-NXZHAISVSA-N |
異性体SMILES |
C1OC2=C(O1)C=CC(=C2)/C=C/C3=NC4=CC=CC=C4N=C3/C=C/C5=CC6=C(OCO6)C=C5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
